molecular formula C4H3ClIN3 B12285455 2-Amino-6-chloro-3-iodopyrazine

2-Amino-6-chloro-3-iodopyrazine

Cat. No.: B12285455
M. Wt: 255.44 g/mol
InChI Key: UVYUUBHKMKSIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-3-iodopyrazine is an organic compound with the molecular formula C4H3ClIN3 and a molecular weight of 255.44 g/mol It is a member of the pyrazine family, characterized by a pyrazine ring substituted with amino, chloro, and iodo groups

Preparation Methods

The synthesis of 2-Amino-6-chloro-3-iodopyrazine can be achieved through several methods. One common approach involves the halogenation of 2-amino-3-chloropyrazine, followed by iodination. The reaction conditions typically involve the use of halogenating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Amino-6-chloro-3-iodopyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-chloro-3-iodopyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-6-chloro-3-iodopyrazine can be compared with other aminopyrazines such as 2-Amino-6-chloropyrazine and 2-Amino-3-iodopyrazine . While these compounds share similar structural features, the presence of different substituents (chloro and iodo groups) in this compound imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other aminopyrazines may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, coupled with its ability to undergo diverse chemical reactions, make it a valuable building block for the synthesis of complex molecules. Continued research and development in this area are likely to uncover even more applications and benefits of this intriguing compound.

Properties

IUPAC Name

6-chloro-3-iodopyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYUUBHKMKSIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)I)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.